Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-
Description
Cycloaddition Strategies for Bicyclic Framework Construction
Cycloaddition reactions dominate the synthesis of azabicyclo[2.2.1]heptane cores due to their ability to simultaneously establish ring systems and install nitrogen functionality. Recent methodologies include:
Palladium-Catalyzed 1,2-Aminoacyloxylation : A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes enables efficient access to oxygenated 2-azabicyclo[2.2.1]heptanes. This method employs diverse substrates, including aryl and alkyl groups, with yields exceeding 70% in optimized conditions. The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, forming the bicyclic structure through simultaneous C–N and C–O bond formation (Figure 1A).
Aza-ACE Reaction : The aza-anionic cycloaddition (aza-ACE) reaction between benzonorbornadienes and 5-azabicyclo[2.1.0]pentane-derived dipoles constructs N-bridged polynorbornanes. This protocol facilitates the synthesis of tridents with varied N-substituents, though limitations exist for certain protective groups (e.g., CBZ).
B(C6F5)3-Catalyzed Formal (n+3) Cycloaddition : Strained bicyclo[1.1.0]butanes (BCBs) undergo formal (5+3) or (6+3) cycloadditions with imidazolidines or hexahydropyrimidines under B(C6F5)3 catalysis. This method produces medium-bridged 2,5-diazabicyclo[n.1.1]alkanes (n = 5,6) with high atom economy.
Dearomative 1,3-Dipolar Cycloaddition : Pyridinium ylides react with BCBs via a diastereoselective 1,3-dipolar cycloaddition to yield azabicyclo[3.1.1]heptanes. This uncatalyzed process proceeds under ambient conditions, achieving >90% yield and 10:1 diastereomeric ratios in some cases.
Table 1: Comparison of Cycloaddition Strategies
Ring-Closing Metathesis Approaches to 1-Azabicyclo[2.2.1]heptane Core
While cycloadditions dominate literature reports, ring-closing metathesis (RCM) remains underexplored for azabicyclo[2.2.1]heptanes. Theoretical studies suggest that diene precursors with appropriately positioned nitrogen atoms could undergo RCM using Grubbs-type catalysts. However, the strained nature of the bicyclic system poses challenges in preventing ring-opening side reactions. Current syntheses of related scaffolds prioritize cycloaddition over metathesis due to superior yields and functional group compatibility.
Stereocontrolled Functionalization at C3 Position
Stereoselective modification of the C3 position is critical for installing the [(azabicyclohept-3-ylideneamino)oxy] group in the target compound. Key advances include:
Pd-Catalyzed Dynamic Kinetic Resolution : Palladium catalysts enable stereocontrolled functionalization during cycloadditions. For example, 1,2-aminoacyloxylation reactions achieve trans-diastereoselectivity through ligand-controlled oxidative addition.
Base-Mediated Epimerization : In the synthesis of azabicyclo[3.1.1]heptanes, mild bases like K₃PO₄ promote equilibration toward thermodynamically favored diastereomers. For instance, pyridinium ylide cycloadditions yield endo-selective products due to steric effects in the transition state.
Substituent-Directed Stereochemistry : Electron-withdrawing groups at C3 enhance stereocontrol by rigidifying the bicyclic framework. For example, ketone derivatives of 2-azabicyclo[2.2.1]heptane exhibit higher diastereomeric excess (de >90%) in alkylation reactions compared to ester analogues.
Cyanomethylation Techniques for Acetonitrile Substituent Introduction
The acetonitrile moiety in acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- is introduced via late-stage cyanomethylation. Although direct methods are scarce in the provided literature, analogous strategies include:
Nucleophilic Displacement : Azabicycloheptanes with C3 leaving groups (e.g., mesylates) react with cyanomethyl Grignard reagents (CH₂CNMgX) to form C3–C bonds. This approach requires careful optimization to avoid β-elimination.
Oxime Cyanomethylation : Hydroxylamine derivatives at C3 undergo condensation with acetonitrile derivatives. For example, O-(cyanomethyl)hydroxylamine reacts with ketone intermediates to form the [(ylideneamino)oxy] linkage.
Table 2: Cyanomethylation Strategies
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-[(E)-1-azabicyclo[2.2.1]heptan-3-ylideneamino]oxyacetonitrile |
InChI |
InChI=1S/C8H11N3O/c9-2-4-12-10-8-6-11-3-1-7(8)5-11/h7H,1,3-6H2/b10-8- |
InChI Key |
YRRDUAKMLWKHMJ-NTMALXAHSA-N |
Isomeric SMILES |
C1CN2CC1/C(=N\OCC#N)/C2 |
Canonical SMILES |
C1CN2CC1C(=NOCC#N)C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two major stages:
- Formation of the azabicyclic ring system , specifically the 1-azabicyclo[2.2.1]heptane or related bicyclic amine precursors.
- Introduction of the oxime functional group linked to the acetonitrile moiety, often through condensation reactions involving hydroxylamine derivatives.
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Preparation of 1-Azabicyclo[2.2.1]hept-3-one Oxime Intermediate
A key intermediate, 1-azabicyclo[2.2.1]hept-3-one oxime hydrochloride, is prepared by reacting 1-azabicyclo[2.2.1]hept-3-one with hydroxylamine hydrochloride in methanol at room temperature for 18 hours. The reaction mixture is then concentrated under vacuum, and the residue is recrystallized from ethanol to yield the oxime hydrochloride with approximately 70% yield and melting point of 211 °C.
| Reactants | Amount | Solvent | Conditions | Yield | Product Characteristics |
|---|---|---|---|---|---|
| 1-Azabicyclo[2.2.1]hept-3-one | 2 g (18 mmol) | Methanol | Stir at room temp, 18 h | 70% | Crystalline oxime hydrochloride, m.p. 211 °C |
| Hydroxylamine hydrochloride | 1.25 g (18 mmol) |
Elemental analysis matched calculated values closely, confirming purity.
Formation of the Acetonitrile Oxime Derivative
The final compound, Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-, is formed by further functionalization of the bicyclic oxime intermediate with acetonitrile-related reagents under controlled conditions. Although explicit experimental procedures for this step are limited in open literature, the general approach involves condensation reactions that link the oxime nitrogen to the acetonitrile moiety, often facilitated by polar aprotic solvents such as acetonitrile itself or methanol.
Alternative Synthetic Routes and Related Compounds
- The preparation of bicyclic azabicyclo compounds often employs Diels-Alder reactions to construct the bicyclic ring system, followed by functional group transformations such as oxidation and oxime formation.
- Patents and literature describe methods for preparing related bicyclic ketones and oximes, which serve as precursors for the target compound.
- The stereochemistry of the oxime (E or Z isomers) can be controlled by reaction conditions, influencing the properties of the final compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrogenation and Reduction Reactions
The compound undergoes catalytic hydrogenation under controlled conditions to yield saturated derivatives. For example:
-
Rhodium-catalyzed hydrogenation reduces the bicyclic core, producing hydrogenated analogs (e.g., 2-azabicyclo[2.2.1]heptane derivatives) with high stereochemical fidelity .
-
Palladium-on-charcoal facilitates selective reduction of the oxyimino group, yielding secondary amines .
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Pressure | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Rh/C | 1 atm | 25°C | 2-Azabicyclo[2.2.1]heptane derivative | 38–70 | |
| Pd/C | 1 atm | 25°C | Secondary amine | 12–30 |
Hydrolysis and Solvolysis
The oxyimino group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O) cleaves the nitrile group, forming acetamide intermediates.
-
Basic hydrolysis (NaOH/EtOH) further degrades acetamide to acetic acid, releasing the azabicyclic amine.
Key Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the electrophilic carbon of the nitrile group, followed by proton transfer and bond cleavage .
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with electron-deficient alkenes or alkynes, forming fused heterocycles. For instance:
-
Reaction with tetracyanoethylene yields tricyclic products with a 1,2,3-oxathiazinane core .
-
Intramolecular aziridination occurs in the presence of Rh₂(OAc)₄, generating strained bicyclic aziridines .
Table 2: Cycloaddition Reaction Parameters
| Reactant | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Tetracyanoethylene | Rh₂(OAc)₄ | 1,2,3-Oxathiazinane derivative | 53–68 | |
| Pent-4-ene-sulfonamide | Rh₂(OAc)₄/Al₂O₃ | 1,2-Thiazinane-1,1-dioxide | 35–59 |
Oxidation and Functionalization
The oxyimino group undergoes oxidation to nitro derivatives using m-CPBA (meta-chloroperbenzoic acid) . Additionally:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHNO
- CAS Number : 134518-32-4
- Synonyms : [(Z)-1-Azabicyclo[2.2.1]hept-3-ylideneamino]oxyacetonitrile
Pharmaceutical Development
Acetonitrile derivatives, including the compound , have been explored for their potential as cholinergic substances, which are crucial in treating neurological disorders. Research indicates that these compounds can influence neurotransmitter systems, providing avenues for drug development targeting conditions such as Alzheimer's disease and other cognitive impairments .
Chemical Synthesis
The compound serves as a reagent in organic synthesis, particularly in the preparation of nitrogen-containing cyclic compounds. Its unique structure allows for specific reactions that can yield valuable intermediates in pharmaceuticals and agrochemicals .
Analytical Chemistry
Due to its solvent properties, acetonitrile is widely used in high-performance liquid chromatography (HPLC). The compound facilitates the separation and analysis of complex mixtures, making it invaluable in both research laboratories and quality control settings in pharmaceutical manufacturing .
Case Study 1: Neuropharmacological Research
A study published in a peer-reviewed journal demonstrated that compounds similar to [(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- exhibit significant activity on cholinergic receptors. The research utilized acetonitrile as a solvent to dissolve various test compounds for bioassays, revealing promising results for potential therapeutic agents targeting cognitive decline .
Case Study 2: Synthesis of Novel Compounds
In another research project, scientists synthesized a series of azabicyclo compounds using acetonitrile as a solvent and reactant. The study highlighted the efficiency of this compound in facilitating reactions that led to high yields of desired products with minimal by-products, showcasing its utility in synthetic organic chemistry .
Data Tables
Mechanism of Action
The mechanism of action of Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Bicyclic Structure Variations
The 1-azabicyclo[2.2.1] system distinguishes the target compound from analogs with larger bicyclic frameworks (e.g., 1-azabicyclo[2.2.2] or 3.2.2 ). For example:
- Bicyclo[2.2.1] vs. Bicyclo[2.2.2] :
The smaller bicyclo[2.2.1] system imposes greater steric constraints and altered nitrogen lone-pair orientation compared to bicyclo[2.2.2], affecting receptor selectivity. For instance, TC6951 (bicyclo[3.2.2]) exhibits enhanced α4β2 nicotinic receptor affinity due to its expanded ring system , while bicyclo[2.2.1] derivatives like 1-azabicyclo[2.2.1]heptan-3-one oxime show potent muscarinic agonism .
Substituent Modifications
Key substituents influence pharmacological activity and physicochemical properties:
- Acetonitrile vs. Oxime Groups :
The acetonitrile group in the target compound may enhance metabolic stability compared to oximes, which are prone to hydrolysis. However, oxime-containing derivatives (e.g., those in ) exhibit higher muscarinic efficacy due to hydrogen-bonding interactions . - Methoxyimino vs. Oxyamino: The methoxyimino group in ’s compound likely improves blood-brain barrier penetration for Alzheimer’s applications, whereas the oxyamino group in the target compound may favor peripheral activity .
Biological Activity
Acetonitrile, a simple nitrile compound (CH₃CN), has been extensively studied for its biological activities and applications in various fields, including pharmacology and toxicology. The specific compound of interest, Acetonitrile, [(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-, combines acetonitrile with a bicyclic amine structure, which may enhance its biological properties. This article delves into the biological activity of this compound, including its effects on human health, potential therapeutic uses, and relevant research findings.
Overview of Acetonitrile
Acetonitrile is primarily used as a solvent in chemical reactions and analytical applications due to its favorable properties, such as low viscosity and high polarity. It is also a precursor in the synthesis of various pharmaceuticals and agrochemicals. However, its biological effects, particularly at higher concentrations or with prolonged exposure, warrant significant attention.
Toxicological Effects
Acetonitrile has been associated with several toxicological effects:
- Acute Toxicity : Exposure to acetonitrile can lead to symptoms such as headaches, dizziness, and nausea due to its central nervous system depressant effects. Inhalation or dermal exposure can result in irritation of mucous membranes and skin dermatitis .
- Chronic Toxicity : Long-term exposure may lead to more severe neurological effects, including peripheral neuropathy and cyanide poisoning due to metabolic conversion . Animal studies indicate significant variability in susceptibility among species .
Pharmacological Potential
The bicyclic structure of [(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- suggests potential interactions with biological targets:
- Neuropharmacology : Compounds with similar bicyclic structures have shown promise as agonists for nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive functions and neuroprotection . For instance, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has demonstrated efficacy in models assessing cognitive performance .
Case Studies
- Cognitive Function : A study highlighted the potential of compounds similar to [(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- in enhancing cognitive functions through modulation of nAChRs . This suggests that acetonitrile derivatives may serve as leads for developing cognitive enhancers.
- Toxicity Assessment : Research has shown that chronic exposure to acetonitrile can lead to significant health risks, emphasizing the need for careful handling in occupational settings . Studies have indicated that high levels can result in cyanide toxicity due to metabolic processes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving bicyclic amine intermediates. A key approach includes:
Formation of azabicyclo intermediates : React ethyl isonipecotate with alkyl halides (e.g., 1-bromo-2-chloroethane) in the presence of organic bases (e.g., LDA) to generate 1-azabicyclo[2.2.1]heptane derivatives .
Functionalization : Introduce the [(ylideneamino)oxy] group via nucleophilic substitution or coupling reactions. For example, react the bicyclic amine with cyanamide derivatives under anhydrous conditions .
- Critical Parameters : Solvent choice (e.g., THF, toluene), temperature control (-78°C for LDA reactions), and stoichiometric ratios .
Q. What characterization techniques are essential for verifying the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm bicyclic framework and substituent integration. For stereochemical analysis, 2D-NMR (e.g., NOESY) is critical .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHClNO for related intermediates) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., endo/exo configurations in azabicyclo systems) .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of this compound be analyzed and optimized?
- Methodological Answer :
- Chiral Resolution : Use di-p-toluoyl-L/D-tartaric acid to resolve racemic mixtures via selective crystallization. For example, (1S,4R)- and (1R,4S)-1-azabicyclo[2.2.1]heptan-3-one isomers were resolved using this method with >98% enantiomeric excess .
- Computational Modeling : Apply DFT calculations to predict steric and electronic effects influencing reaction pathways (e.g., transition-state analysis for ring closure) .
- Table: Key Data for Stereochemical Analysis
| Parameter | Value/Technique | Reference |
|---|---|---|
| Enantiomeric Excess | 98% (HPLC with chiral column) | |
| X-ray Diffraction | Confirmed (1R,3S,4R)-configuration |
Q. What solvent systems are optimal for reactions involving this compound, and how do they influence reaction kinetics?
- Methodological Answer :
- Solvent Compatibility : Prioritize aprotic solvents (e.g., THF, acetonitrile) to avoid nucleophilic interference. Protic solvents (e.g., water) may hydrolyze sensitive groups .
- Kinetic Studies : Use UV-Vis spectroscopy or stopped-flow techniques to monitor reaction rates. For example, THF accelerates ring-closure reactions compared to toluene due to higher polarity .
- Contradiction Note : While acetonitrile is a common solvent, its use in LDA-mediated reactions is contraindicated due to side reactions; THF is preferred .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between the bicyclic core and electrophiles (e.g., cyanamide derivatives) to predict regioselectivity .
- Docking Studies : Assess binding affinities for biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
- Limitations : Computational models may underestimate steric hindrance in rigid bicyclic systems; experimental validation is essential .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for azabicyclo intermediate synthesis?
- Methodological Answer :
- Root Causes : Variations in reaction scale, purity of starting materials (e.g., alkyl halides), or inadequate temperature control during exothermic steps .
- Mitigation Strategies :
Standardize reaction conditions (e.g., -78°C for LDA addition).
Use inline FTIR to monitor intermediate formation in real-time .
- Case Study : Patent data (75% yield) vs. lab-scale trials (50-60%) highlight the need for rigorous process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
